
1,3-苯并噻唑-2-腈
概述
描述
1,3-Benzothiazole-2-carbonitrile is a chemical compound with the molecular formula C8H4N2S and a molecular weight of 160.2 . It is used in biochemical research .
Synthesis Analysis
The synthesis of 1,3-Benzothiazole-2-carbonitrile and its derivatives has been a subject of research. Various synthetic pathways have been developed, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of 1,3-Benzothiazole-2-carbonitrile consists of a benzothiazole ring attached to a carbonitrile group . The 2nd position of the benzothiazole ring is the most active site, making it a useful scaffold in pharmaceutical chemistry .Physical And Chemical Properties Analysis
1,3-Benzothiazole-2-carbonitrile is a solid at room temperature . More specific physical and chemical properties such as density, melting point, and boiling point are not provided in the search results.科学研究应用
Proteomics Research
1,3-Benzothiazole-2-carbonitrile is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, identify potential drug targets, and investigate the mechanisms of disease.
Synthesis of Novel Derivatives
This compound is used in the synthesis of novel 1,2,3-triazole-based benzothiazole derivatives . These derivatives are synthesized by the 1,3-dipolar cycloaddition reaction of S-propargyl mercaptobenzothiazole and α-halo ester/amide. The synthesized compounds were evaluated for their anti-inflammatory activity by biochemical COX-2 inhibition, antifungal inhibition with CYP51, anti-tuberculosis target protein ENR, DPRE1, pks13, and Thymidylate kinase by molecular docking studies .
Anticancer Screening
1,3-Benzothiazole-2-carbonitrile derivatives are used in anticancer screening . The National Cancer Institute (NCI) uses this compound in vitro anticancer screening against NCI leukemia cell line .
Antimicrobial Properties
Derivatives of 1,3-Benzothiazole-2-carbonitrile have shown antimicrobial properties . They have been tested against one gram-positive bacteria (Staphylococcus aureus), three gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae), and five fungi (Candida albicans, Aspergillus niger, Aspergillus flavus, Monascus purpureus, and Penicillium citrinum) .
Drug Discovery and Development
The synthesized molecules of 1,3-Benzothiazole-2-carbonitrile were analyzed for ADMET properties to predict these molecules against the control molecules for each target to better understand the chances of introducing them to the next phase of drug discovery and development .
Density Functional Theory (DFT) Studies
1,3-Benzothiazole-2-carbonitrile is used in Density Functional Theory (DFT) studies . The structural and electronic analysis and 1H and 13C chemical shifts of the characterized structure were calculated by applying the B3LYP/6-31 + G (d, p) level of density functional theory (DFT) method .
安全和危害
作用机制
Target of Action
1,3-Benzothiazole-2-carbonitrile, a derivative of benzothiazole, has been reported to display antibacterial activity by inhibiting several targets. These targets include dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .
Mode of Action
The compound interacts with these targets, leading to their inhibition. This inhibition disrupts the normal functioning of the bacterial cell, leading to its death. For example, the inhibition of DNA gyrase prevents the supercoiling of bacterial DNA, which is essential for DNA replication .
Biochemical Pathways
The affected pathways are numerous due to the wide range of targets. For instance, the inhibition of dihydroorotase disrupts the de novo pyrimidine biosynthesis pathway, while the inhibition of DNA gyrase affects DNA replication. The inhibition of MurB disrupts the peptidoglycan biosynthesis pathway, which is crucial for bacterial cell wall synthesis .
Result of Action
The result of the action of 1,3-Benzothiazole-2-carbonitrile is the death of the bacterial cell. By inhibiting crucial enzymes and disrupting essential biochemical pathways, the compound prevents the bacteria from carrying out necessary functions, leading to cell death .
Action Environment
The action, efficacy, and stability of 1,3-Benzothiazole-2-carbonitrile can be influenced by various environmental factors. These can include pH, temperature, and the presence of other compounds or enzymes that can interact with 1,3-Benzothiazole-2-carbonitrile. Additionally, resistance mechanisms of bacteria, such as efflux pumps or enzymatic degradation, can also impact the compound’s efficacy .
属性
IUPAC Name |
1,3-benzothiazole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2S/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHQUNLVWOAJQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60348576 | |
| Record name | 1,3-benzothiazole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzothiazole-2-carbonitrile | |
CAS RN |
2602-85-9 | |
| Record name | 1,3-benzothiazole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the reaction between Herz salts and malononitrile?
A1: The reaction between Herz salts (6-chloro-1,2,3-benzodithiazolium chlorides) and malononitrile is significant because it provides a general route to synthesize a variety of (6H-1,2,3-benzodithiazol-6-ylidene)malononitriles []. These highly colored compounds are of interest for their potential applications as dyes and pigments. Interestingly, the reaction can also yield other products, as seen in the isolation of 6-chloro-4-methoxy-1,3-benzothiazole-2-carbonitrile from the reaction of 6-chloro-4-methoxy-1,2,3-benzodithiazolium chloride with malononitrile [].
Q2: What other compounds were isolated alongside 6-chloro-4-methoxy-1,3-benzothiazole-2-carbonitrile, and what does this suggest about the reaction mechanism?
A2: Apart from 6-chloro-4-methoxy-1,3-benzothiazole-2-carbonitrile, the reaction of 6-chloro-4-methoxy-1,2,3-benzodithiazolium chloride with malononitrile also yielded 6-chloro-4-methoxy-2,3-dihydro-1,3-benzothiazole-2,2-dicarbonitrile and 4-methoxy-6-thiocyanato-1,3-benzothiazole-2-carbonitrile []. The isolation of these byproducts suggests a complex reaction mechanism, potentially involving multiple intermediates and competing reaction pathways. Further research is needed to fully elucidate the mechanism and potentially optimize the reaction conditions for specific product formation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





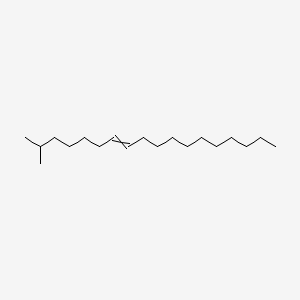
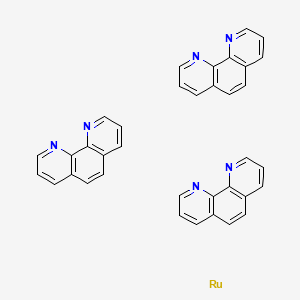

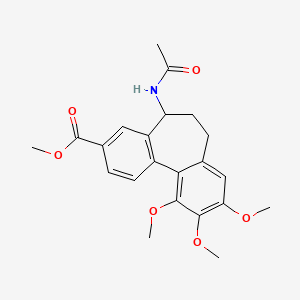
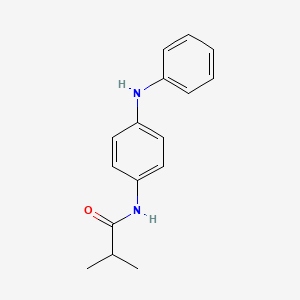
![2-methoxy-N-[2-(methylthio)phenyl]benzamide](/img/structure/B1217308.png)
![3-[[2-[1,3-benzodioxol-5-yl(ethyl)amino]-1-oxoethyl]amino]-5-chloro-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1217310.png)
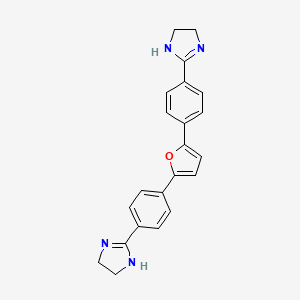


![5-Bromo-2-hexyl-6-(hexylamino)benzo[de]isoquinoline-1,3-dione](/img/structure/B1217318.png)